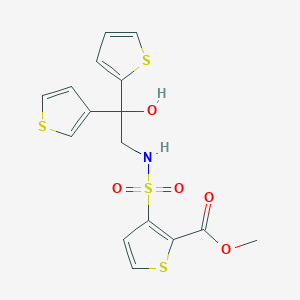

methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex sulfonamide derivative featuring:

- A thiophene-2-carboxylate core with a methyl ester group.

- A sulfamoyl (-SO₂NH-) substituent at position 3 of the thiophene ring.

- A 2-hydroxyethyl bridge linking two thiophene heterocycles (thiophen-2-yl and thiophen-3-yl).

This compound’s unique architecture combines sulfonamide pharmacophoric features with dual thiophene substituents, which may influence electronic properties, steric effects, and biological activity .

Properties

IUPAC Name |

methyl 3-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S4/c1-22-15(18)14-12(5-8-25-14)26(20,21)17-10-16(19,11-4-7-23-9-11)13-3-2-6-24-13/h2-9,17,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGJNMCKNHGROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of thiophene derivatives. Key reactions include:

Condensation Reactions: Thiophene derivatives are often synthesized through condensation reactions involving thiophene-2-carboxylic acid and appropriate reagents.

Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity and efficiency.

Types of Reactions:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions may be used to reduce specific functional groups, such as converting nitro groups to amino groups.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used as reducing agents.

Substitution Reagents: Various halogenating agents, such as thionyl chloride, are used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Amines, alcohols, and hydrocarbons.

Substitution Products: Halogenated compounds, esters, and amides.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Differences Among Analogous Compounds

Key Observations:

- The 2-hydroxyethyl bridge contrasts with 2-hydroxyethoxy in CAS 2034304-95-3, reducing hydrophilicity but increasing conformational flexibility .

- Compounds like N-(2-nitrophenyl)thiophene-2-carboxamide prioritize electron-withdrawing nitro groups , which may enhance antibacterial activity but reduce metabolic stability compared to sulfamoyl derivatives .

Table 3: Hypothetical Property Comparison Based on Structural Features

Key Observations:

- Dual thiophenes may improve binding to aromatic residues in enzyme active sites, as seen in thiophene-containing kinase inhibitors .

Biological Activity

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. Its structure incorporates a sulfamoyl group, which is often associated with antimicrobial and anti-inflammatory effects. The presence of multiple thiophene rings enhances its interaction with biological targets.

Research indicates that compounds containing thiophene structures can exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity: Thiophene derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections.

- Antioxidant Properties: Many thiophene compounds possess antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in cells.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiophene derivatives. For instance:

- In vitro Studies: this compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Methyl 3-(N-(... | 4.0 | Staphylococcus aureus |

| Ciprofloxacin | 2.0 | Staphylococcus aureus |

Anti-inflammatory Activity

The compound's sulfamoyl group suggests potential anti-inflammatory effects. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

-

Case Study on Antimicrobial Efficacy:

In a controlled study, the compound was administered to infected mice models. Results showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an antibacterial agent . -

Case Study on Anti-inflammatory Effects:

Another study focused on the anti-inflammatory properties of thiophene derivatives in a rat model of arthritis. The compound reduced swelling and pain significantly compared to baseline measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.